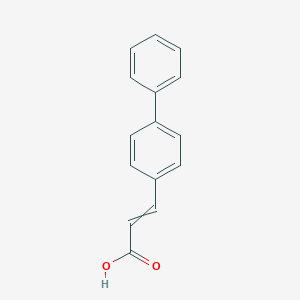

4-Phenylcinnamic acid

Description

Contextualization within Cinnamic Acid Derivatives Research

Cinnamic acid and its derivatives are a significant class of naturally occurring aromatic compounds widely distributed in the plant kingdom, found in fruits, vegetables, and flowers. pcbiochemres.comnih.gov In the realm of biological chemistry, cinnamic acid serves as a crucial intermediate in the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of a vast array of aromatic compounds, including amino acids, alkaloids, and indole (B1671886) derivatives. pcbiochemres.comjocpr.com The fundamental structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, provides multiple sites for chemical modification, leading to a diverse family of derivatives. researchgate.net

These derivatives, which include well-known compounds like caffeic acid, ferulic acid, and coumaric acid, are distinguished by the nature and position of substituents on the phenyl ring. nih.gov Researchers have extensively investigated this class of compounds for a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. pcbiochemres.comnih.gov Beyond their biological significance, cinnamic acid derivatives are valuable precursors in organic synthesis for commercially important products, such as the synthetic sweetener aspartame, and are used in the flavor and fragrance industry. pcbiochemres.comjocpr.com Their applications also extend to materials science, where they are used in the preparation of polymers and liquid crystals. jocpr.commdpi.com

Significance of 4-Phenylcinnamic Acid as a Research Target

Within the extensive family of cinnamic acid derivatives, this compound has emerged as a compound of particular interest for researchers. Characterized by a phenyl group substituted at the para-position of the cinnamic acid backbone, this modification imparts unique properties that are the focus of various scientific investigations. researchgate.netugm.ac.id Its significance stems from its utility as a building block in organic synthesis and its specific applications in materials science and medicinal chemistry.

One of the notable areas of research for this compound is in the synthesis of more complex molecules. For instance, it serves as a precursor for the synthesis of stilbene (B7821643) derivatives through decarboxylation reactions. scribd.com In medicinal chemistry, the this compound skeleton has been explored as a scaffold for developing new therapeutic agents. Studies have investigated its derivatives as potential histone deacetylase (HDAC) inhibitors, which are a class of compounds being researched for cancer therapy. nih.gov Research has also been conducted on its biological activities, such as its ability to inhibit the tyrosinase enzyme, a key enzyme in melanin (B1238610) production. ukwms.ac.idresearchgate.net

In the field of materials science, this compound and its esters are studied for their liquid crystalline properties. mdpi.com The rigid, rod-like structure of these molecules is conducive to the formation of mesophases, making them candidates for applications in display technologies and photonic devices. mdpi.com Furthermore, the presence of the carbon-carbon double bond allows for photochemical reactions like photodimerization, a process of interest in the development of photolithographic and polymer materials. science.govcymitquimica.com The synthesis of this compound itself is a subject of study, with methods like the Knoevenagel and Perkin reactions being employed and optimized. researchgate.netorgsyn.org

Chemical and Physical Properties of this compound

The following table summarizes key identifiers and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-([1,1'-biphenyl]-4-yl)prop-2-enoic acid | cymitquimica.comthermofisher.com |

| CAS Number | 13026-23-8 | cymitquimica.comthermofisher.comfishersci.ca |

| Molecular Formula | C₁₅H₁₂O₂ | thermofisher.comfishersci.ca |

| Molecular Weight | 224.26 g/mol | fishersci.ca |

| Melting Point | 224.0-230.0 °C | thermofisher.com |

| Appearance | White crystals or powder | thermofisher.com |

| Solubility | Slightly soluble in water | fishersci.ca |

Selected Research Findings on this compound

This table highlights specific research findings related to the synthesis and biological activity of this compound.

| Research Area | Finding | Comparative Data/Yield | Source(s) |

| Synthesis | Synthesis via Knoevenagel reaction from 4-phenylbenzaldehyde (B31587) and malonic acid. | 65.5% yield | researchgate.netugm.ac.id |

| Synthesis | Synthesis via Perkin reaction from benzaldehyde (B42025) and phenylacetic acid. | 54-59% yield (for α-phenylcinnamic acid) | orgsyn.org |

| Enzyme Inhibition | Investigated as a tyrosinase inhibitor. | The phenyl substituent at the para position was found to increase the inhibitory effect on tyrosinase compared to the parent cinnamic acid. | ukwms.ac.idresearchgate.net |

| Medicinal Chemistry | Used as a core structure for developing Histone Deacetylase (HDAC) inhibitors. | Introduction of an adamantyl group to the this compound skeleton unexpectedly reduced inhibitory activity against HDACs, particularly HDAC6, though antiproliferative efficacy was retained. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

13026-23-8 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

(Z)-3-(4-phenylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8- |

InChI Key |

DMJDEZUEYXVYNO-FLIBITNWSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |

Other CAS No. |

13026-23-8 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Phenylcinnamic Acid

Established Synthetic Routes

Established methods for synthesizing cinnamic acid derivatives, including 4-phenylcinnamic acid, primarily involve condensation reactions that form the characteristic carbon-carbon double bond.

The Perkin reaction, first reported by William Henry Perkin in 1868, is a well-established method for the synthesis of cinnamic acids and their derivatives. iitk.ac.inwikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid which acts as a base catalyst. wikipedia.orglongdom.org For the synthesis of cinnamic acid itself, benzaldehyde (B42025) is reacted with acetic anhydride using sodium or potassium acetate (B1210297) as the catalyst. wikipedia.orguns.ac.id

The generally accepted mechanism involves the formation of an enolate from the anhydride, which then acts as a nucleophile, attacking the carbonyl group of the aromatic aldehyde. iitk.ac.in Subsequent elimination of a water molecule leads to the formation of the α,β-unsaturated acid. iitk.ac.in

Modifications to the Perkin condensation have been developed to improve yields and expand the scope of the reaction. One notable modification involves the use of amine bases, such as triethylamine (B128534), in place of the alkali salt of the acid. longdom.orgresearchgate.net This can lead to milder reaction conditions. For instance, the Perkin condensation between benzaldehyde and phenylacetic acid in the presence of acetic anhydride and triethylamine can produce α-phenyl-trans-cinnamic acid with high yields. longdom.orgresearchgate.net However, a major drawback of the Perkin reaction can be the formation of resin-like side products, particularly with certain substituted aldehydes. researchgate.net

| Aromatic Aldehyde | Acid Anhydride | Base Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Acetic anhydride | Sodium acetate | Cinnamic acid | wikipedia.org |

| Salicylaldehyde | Acetic anhydride | Sodium acetate | Coumarin | wikipedia.org |

| 4-Methoxybenzaldehyde | Acetic anhydride | Pyridine (B92270) | 4-Methoxycinnamic acid | iitk.ac.in |

| Benzaldehyde | Phenylacetic anhydride | Triethylamine | α-phenyl-trans-cinnamic acid | researchgate.net |

The Knoevenagel condensation provides an alternative and often more efficient route to cinnamic acids. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine or piperidine. bepls.comsemanticscholar.org The initial condensation product, an α,β-unsaturated malonic acid, readily undergoes decarboxylation upon heating to yield the corresponding cinnamic acid. bepls.com This variation is often referred to as the Doebner modification of the Knoevenagel condensation. bepls.com

In recent years, there has been a focus on developing more environmentally friendly Knoevenagel condensation methods. These "green" approaches often utilize water as a solvent and may employ alternative catalysts to replace hazardous reagents like pyridine. semanticscholar.orgtue.nl For example, a procedure using tetrabutylammonium (B224687) bromide and potassium carbonate in water under microwave irradiation has been developed for the synthesis of cinnamic acids in excellent yields. semanticscholar.org Another approach involves a solvent-free condensation using ammonium (B1175870) bicarbonate as a benign catalyst. tue.nl Proline has also been used as a catalyst in ethanol (B145695) for the synthesis of p-hydroxycinnamic acids. nih.gov

Biocatalytic methods offer a green and highly specific alternative for the synthesis of cinnamic acid and its derivatives. The key enzyme in this pathway is Phenylalanine Ammonia Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govmdpi.com This enzymatic reaction is the first step in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide array of secondary metabolites. nih.govmdpi.com

Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been genetically modified to express PAL for the production of cinnamic acid from L-phenylalanine. nih.gov Researchers have optimized reaction conditions such as temperature and pH to enhance the catalytic efficiency of the whole-cell biocatalysts. mdpi.com Furthermore, enzymes like Novozym 435, an immobilized lipase, have been successfully used to catalyze the synthesis of cinnamic acid esters, such as ethyl ferulate and octyl methoxycinnamate. nih.gov

The condensation of aryl aldehydes with malonic acid is a cornerstone for the synthesis of cinnamic acids and is, as previously mentioned, a key example of the Knoevenagel-Doebner reaction. ias.ac.inresearchgate.net The reaction is typically catalyzed by a weak base, with pyridine, often in combination with a trace of piperidine, being a classic choice. ias.ac.inresearchgate.net This method generally provides good to excellent yields of the corresponding cinnamic acids. ias.ac.in

Studies have shown that the nature and position of substituents on the aryl aldehyde can significantly influence the reaction rate and yield. ias.ac.inias.ac.in For instance, the presence of electron-withdrawing groups on the aromatic ring can facilitate the condensation. ias.ac.in The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields. For example, using piperazine (B1678402) as a catalyst under solvent-free microwave irradiation conditions has been shown to afford cinnamic acids in excellent yields and with short reaction times. researchgate.net

Advanced Catalytic Synthesis and Derivatization

Modern organic synthesis has increasingly turned to transition metal catalysis to achieve highly efficient and selective transformations. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for the synthesis of this compound and its derivatives.

Palladium-catalyzed cross-coupling reactions provide a versatile and powerful platform for the formation of carbon-carbon bonds, which is central to the synthesis of substituted cinnamic acids.

The Heck reaction , a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a prominent method for synthesizing cinnamic acid derivatives. matthey.comorganic-chemistry.org In the context of this compound synthesis, this could involve the reaction of a 4-halobiphenyl with acrylic acid or its esters. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate or a palladacycle, and a base. organic-chemistry.orgresearchgate.net The Heck reaction is known for its high trans selectivity. organic-chemistry.org Aqueous-biphasic systems have been developed to facilitate catalyst recycling and product separation. researchgate.net

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound (like a boronic acid) with an aryl or vinyl halide or triflate. organic-chemistry.orgnih.gov This reaction is characterized by its mild reaction conditions and tolerance of a wide range of functional groups. For the synthesis of this compound derivatives, a Suzuki coupling could be envisioned between a 4-halocinnamic acid ester and phenylboronic acid, or alternatively, between 4-bromobiphenyl (B57062) and an acrylate (B77674) derivative. The choice of ligand for the palladium catalyst is crucial for achieving high catalytic activity. nih.gov

| Reaction | Reactants | Catalyst System (Example) | Key Features | Reference |

|---|---|---|---|---|

| Heck Reaction | Aryl Halide + Alkene (e.g., Acrylic Acid) | Pd(OAc)₂, Base | Forms C-C bond between aryl group and alkene, high trans selectivity. | matthey.comorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Compound | Pd(PPh₃)₄, Base | Mild conditions, high functional group tolerance. | organic-chemistry.orgnih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact. nih.gov These approaches focus on using safer solvents, reducing waste, and improving energy efficiency. nih.govjddhs.com In the context of cinnamic acid synthesis, green methods like microwave-assisted reactions under solvent-free conditions have been successfully employed. For instance, the synthesis of trans-4-methoxycinnamic acid has been achieved using microwave irradiation with ammonium acetate as a catalyst, demonstrating a significant reduction in reaction time and the use of hazardous solvents. semanticscholar.org Such methods not only align with the goals of green chemistry but also offer practical advantages in terms of resource conservation and waste reduction. semanticscholar.orgmdpi.com

Stereoselective Synthesis of this compound Isomers

Cinnamic acid and its derivatives can exist as geometric isomers (E and Z forms) due to the presence of a carbon-carbon double bond. nih.gov The stereoselective synthesis of a specific isomer is crucial as the biological activity can be highly dependent on the geometry of the molecule. Traditional synthesis methods, such as the Perkin reaction involving benzaldehyde, phenylacetic acid, triethylamine, and acetic anhydride, have been used to produce the isomer where the two phenyl groups are cis to each other. orgsyn.org More advanced techniques, including the combination of metathesis reactions with photocatalysis, have been developed to achieve high stereoselectivity, allowing for the synthesis of specific (Z)-cinnamic acid esters in excellent yields. nih.gov

Synthesis of this compound Derivatives for Targeted Research

The modification of the this compound scaffold allows for the creation of a diverse library of compounds with tailored properties for specific research applications.

Design and Synthesis of α-Phenyl Cinnamoyl Derivatives

The design and synthesis of α-phenyl cinnamoyl derivatives have been explored for various applications, including the protection of nucleosides in oligonucleotide synthesis. tandfonline.com For example, new α-phenylcinnamic acid derivatives have been synthesized and used to selectively protect the exocyclic amino function of purine (B94841) nucleosides. tandfonline.com This involves activating the acids with p-nitrophenol to form active esters, which then react selectively with the amino groups of the nucleosides. tandfonline.com The resulting N-protected derivatives show stability in acidic conditions, which is a key advantage in oligonucleotide synthesis protocols. tandfonline.com

Functionalization Strategies (e.g., Chlorination, Esterification)

The functionalization of this compound through reactions like chlorination and esterification is a common strategy to create new derivatives with potentially enhanced biological activities. The carboxyl group, alkenyl group, and the aromatic ring of cinnamic acid are all sites that can be selectively modified. nih.gov For instance, the carboxyl group can be converted to an acid chloride, which can then react with a phenol (B47542) in the presence of an oxidizing agent to form a phenyl cinnamate (B1238496) ester. nih.gov This method has been successfully scaled up to the gram scale, demonstrating its practicality. nih.gov

Spectroscopic and Advanced Analytical Characterization of 4 Phenylcinnamic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 4-Phenylcinnamic acid and its derivatives. ethernet.edu.etd-nb.info By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations, the precise connectivity of atoms within the molecule can be determined. core.ac.uklibretexts.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of cinnamic acids, the protons of the acrylic acid moiety (α and β protons) are particularly diagnostic. For trans-isomers, the vicinal coupling constant (³J) between the α and β vinylic protons is typically large, around 16 Hz, while for cis-isomers, this coupling is smaller, approximately 12-13 Hz. researchgate.net The aromatic protons appear as multiplets in the downfield region, and their specific splitting patterns can confirm the substitution pattern on the phenyl rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group is typically observed at the most downfield position (around 167-173 ppm). researchgate.net The chemical shifts of the aromatic and vinylic carbons are sensitive to the substituents on the phenyl rings, allowing for detailed structural analysis. researchgate.netrsc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. libretexts.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish H-H, C-H, and long-range C-H correlations, respectively, providing definitive structural confirmation. core.ac.uk

Below is a table summarizing typical ¹³C NMR chemical shifts for substituted cinnamic acids, demonstrating the effect of substituents on the carbon environment.

| Compound | C=O | Cα | Cβ | Aromatic Carbons |

| trans-Cinnamic acid | 167.66 | 119.35 | 144.01 | 128.24, 128.96, 130.26, 134.32 |

| trans-4-Fluorocinnamic acid | 167.68 | 119.24 | 142.79 | 115.94 (d, J=21.7 Hz), 130.53 (d, J=8.6 Hz), 131.00 (d, J=3.15 Hz), 163.28 (d, J=246.98 Hz) |

| trans-4-Chlorocinnamic acid | 167.85 | 122.86 | 139.40 | 128.27, 128.74, 130.51, 132.13, 132.56, 134.29 |

| p-Coumaric acid (4-Hydroxy) | 167.2 | 114.0 | 144.9 | 115.9, 125.1, 130.5, 160.0 |

| Ferulic acid (4-Hydroxy-3-methoxy) | 164.6 | 111.1 | 148.4 | 109.4, 117.4, 126.8, 127.2, 135.5, 161.0 |

| Data sourced from multiple cinnamic acid derivative studies. researchgate.netrsc.org |

Mass Spectrometry (MS) Applications in Isomer Analysis and Fragmentation Patterns

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. chemguide.co.uk In electron ionization (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) whose mass corresponds to the molecular weight of the compound. chemguide.co.uknist.gov This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org

The fragmentation of cinnamic acids typically involves cleavages adjacent to the carboxylic acid and the phenyl ring. Common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a carboxyl group (•COOH): [M - 45]⁺

Decarboxylation (loss of CO₂): [M - 44]⁺•

Cleavage of the Cα-Cβ bond.

These fragmentation patterns provide a "fingerprint" that can help identify the compound. researchgate.net For instance, hydroxycinnamoyl-quinic acid and hydroxycinnamoyl-isocitric acid conjugates, despite being isobaric (having the same mass), can be differentiated by subtle differences in their MS/MS fragmentation patterns. d-nb.info

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS has also been utilized in the study of cinnamic acid derivatives. nih.gov In this application, derivatives such as 4-phenyl-α-cyanocinnamic acid amide serve as matrices to assist in the ionization of larger analyte molecules, like lipids, with minimal background interference. nih.govresearchgate.net The performance of these matrices is correlated with their chemical structure and physical properties. nih.govresearchgate.net

| Ion Description | Typical m/z for Cinnamic Acid (MW=148.16) | Fragmentation Pathway |

| Molecular Ion [M]⁺• | 148 | Loss of an electron |

| [M - OH]⁺ | 131 | Loss of hydroxyl radical |

| [M - H₂O]⁺• | 130 | Loss of water |

| [M - COOH]⁺ | 103 | Loss of carboxyl group |

| [M - CO₂]⁺• | 104 | Decarboxylation |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its various isomers. shimadzu.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques. who.intresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of cinnamic acid derivatives. cabidigitallibrary.org Reversed-phase chromatography, often using C18 columns, is a common approach. researchgate.net The separation of positional isomers (ortho, meta, para) can be achieved by leveraging the selectivity of different stationary phases, such as phenyl or pentafluorophenyl (PFP) columns, which interact differently with the aromatic rings. mtc-usa.comwelch-us.com The separation of geometric (cis/trans or E/Z) isomers is also feasible, often exploiting the different shapes and polarities of the isomers. researchgate.netmtc-usa.com For instance, the trans isomer of a cinnamic acid derivative typically has a longer retention time on a reversed-phase column compared to the cis isomer. researchgate.net

Gas Chromatography (GC): GC is another effective technique, particularly when coupled with a mass spectrometer (GC-MS). who.int Due to the low volatility of carboxylic acids, a derivatization step, such as trimethylsilylation (TMS), is often required to convert the acids into more volatile esters before analysis. shimadzu.com GC offers high resolution, allowing for the separation of complex mixtures of structurally similar compounds.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 (Octadecyl silica) | Acetonitrile/Methanol and acidified water gradient | UV-Vis (270-325 nm) | Separation of cis/trans isomers and quantification. cabidigitallibrary.orgresearchgate.net |

| HPLC | Phenyl Hydride | Varies (e.g., Acetonitrile/water) | UV-Vis, MS | Separation of positional isomers (ortho, meta, para). mtc-usa.com |

| GC | Capillary column (e.g., coated with a nonpolar phase) | Inert gas (e.g., Helium, Nitrogen) | FID, MS | Analysis of derivatized acids for purity and identification. who.int |

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) for Material Characterization

X-ray techniques provide valuable information about the elemental composition and crystalline structure of this compound in the solid state.

X-ray Diffraction (XRD): XRD is a primary tool for determining the crystal structure of materials. nih.gov For a crystalline substance like this compound, the diffraction pattern is unique and is determined by the arrangement of molecules in the crystal lattice. This technique can identify the specific polymorphic form of the compound, as different crystal packings will produce distinct diffraction patterns. nih.gov The analysis of single-crystal X-ray diffraction (SCXRD) data allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. nih.gov By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present (e.g., Carbon, Oxygen) and provide information about their oxidation states and bonding environments. This can be useful for characterizing thin films or modified surfaces containing this compound derivatives. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. ksu.edu.sa A vibration is IR active if it causes a change in the molecule's dipole moment. For this compound, key characteristic absorption bands include:

A broad O-H stretching band from the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region.

A strong C=O stretching band from the carbonyl group, usually around 1680-1710 cm⁻¹.

C=C stretching vibrations from the aromatic ring and the alkene group in the 1600-1650 cm⁻¹ range.

C-H stretching vibrations from the aromatic and vinylic groups, typically above 3000 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light (usually from a laser). ksu.edu.sa A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds, making it excellent for observing the C=C and C-C vibrations of the carbon skeleton. mdpi.com Aromatic compounds generally show strong C-H stretching vibrations between 3000 and 3150 cm⁻¹. nih.gov DFT calculations are often used in conjunction with experimental spectra to make precise vibrational assignments. nih.govnih.gov

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak/Broad | -COOH |

| C-H Stretch (Aromatic/Vinylic) | 3000-3150 | 3000-3150 | Ar-H, C=C-H |

| C=O Stretch | 1680-1710 (strong) | 1680-1710 | -COOH |

| C=C Stretch (Alkene) | ~1625-1640 | ~1625-1640 | C=C |

| C=C Stretch (Aromatic) | ~1600, ~1580, ~1450 | ~1600, ~1580, ~1450 | Aromatic Ring |

| Data compiled from studies on cinnamic acid and its derivatives. researchgate.netnih.govmdpi.com |

Theoretical and Computational Investigations of 4 Phenylcinnamic Acid

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental tools for understanding the intrinsic properties of 4-Phenylcinnamic acid at the atomic level. These computational techniques allow for the detailed examination of its electronic structure and the prediction of its chemical behavior.

Electrostatic potential maps (EPMs) are three-dimensional representations that illustrate the charge distribution within a molecule. mdpi.comresearchgate.net They are invaluable for predicting how a molecule will interact with other charged species. mdpi.com In these maps, regions of negative electrostatic potential, typically colored red, indicate an abundance of electrons and are likely sites for electrophilic attack. Conversely, areas of positive electrostatic potential, colored blue, are electron-deficient and represent likely locations for nucleophilic attack. orientjchem.org

For a molecule like this compound, an EPM would likely show a high electron density around the carboxylic acid group's oxygen atoms, indicating a negative potential. The hydrogen atom of the carboxyl group would exhibit a positive potential, consistent with its acidic nature. Understanding the electrostatic potential is crucial for predicting intermolecular interactions, such as hydrogen bonding, which plays a significant role in the crystal packing and solubility of the compound.

Bond order is a measure of the number of chemical bonds between two atoms and is indicative of bond strength. In computational studies, bond orders can be calculated to predict the relative stability of different bonds within a molecule. For derivatives of α-phenylcinnamic acid, such as their trimethylsilyl (B98337) esters, bond order calculations have been employed to predict their fragmentation patterns upon electron impact ionization in mass spectrometry. nih.gov

These calculations, performed after geometric optimization of the radical cations, can identify the bonds most likely to cleave. For instance, in the radical cations of α-phenylcinnamic acid trimethylsilyl esters, certain bonds, like the C=C double bonds and C-O ester bonds, are found to be significantly weaker than in the neutral molecules. nih.gov This weakening of bonds upon ionization directs the fragmentation pathways.

Based on such calculations, several predictions about the fragmentation of silylated α-phenylcinnamic acid isomers have been made:

The fragmentation patterns for the E and Z isomers are not expected to differ significantly. nih.gov

The most abundant fragment is likely formed by the rupture of the O-Si bond. nih.gov

The cleavage of the C(double bonded carbon)-C(silylester) and Si-C bonds should be relatively easy. nih.gov

The second bond of the C=C double bond is also susceptible to breaking. nih.gov

The C(double bonded carbon)-C(phenyl carbon) bonds are predicted to be less prone to cleavage. nih.gov

These theoretical predictions have been shown to align well with experimental mass spectrometry data, demonstrating the power of bond order calculations in elucidating fragmentation mechanisms. nih.gov

Table 1: Predicted Fragmentation Susceptibility in α-Phenylcinnamic Acid Silyl Esters

| Bond Type | Predicted Susceptibility to Cleavage |

| O-Si | High |

| C(sp2)-C(ester) | High |

| Si-C | High |

| C=C (pi-bond) | Moderate |

| C(sp2)-C(phenyl) | Low |

This table is generated based on the predictive findings from bond order calculations on related α-phenylcinnamic acid derivatives.

This compound can exist as different stereoisomers, primarily the E and Z isomers, due to the restricted rotation around the carbon-carbon double bond. Conformational analysis involves identifying the stable arrangements of the atoms in a molecule (conformers) and determining their relative energies. For cinnamic acid and its derivatives, both s-cis and s-trans conformers, arising from rotation around the single bond between the carbonyl carbon and the α-carbon, are considered. scielo.org.mx

Computational studies on cinnamic acid have shown that the relative stability of these conformers can be influenced by the solvent environment. scielo.org.mx While in the gas phase the s-cis isomer of cinnamic acid may be more stable, the s-trans configuration is commonly observed. scielo.org.mx

Isomerization pathways describe the transition from one isomer to another. For cinnamic acid, the conversion between trans and cis isomers can occur under certain conditions, such as exposure to UV light. chemspider.com Theoretical calculations can model the energy landscape of this isomerization process, identifying the transition state and the energy barrier that must be overcome. Understanding these pathways is crucial as the different isomers can exhibit distinct physical and biological properties. For instance, cis-cinnamic acid has been reported to show auxin-like activity in plants, a property not associated with the more stable trans isomer. chemspider.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. scielo.org.mxnih.gov It is widely applied in the study of cinnamic acid and its derivatives to understand their reactivity and spectroscopic properties. scielo.org.mxnih.gov DFT calculations can provide valuable information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov

For cinnamic acid, DFT studies have been used to analyze its antioxidant properties by examining these frontier molecular orbitals. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov Such calculations are essential for designing new cinnamic acid derivatives with enhanced biological activities.

DFT is also employed to calculate vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and to aid in the assignment of spectral bands. Furthermore, DFT can be used to predict other molecular properties such as dipole moments and polarizabilities, which are important for understanding the molecule's interaction with external electric fields and its non-linear optical properties.

Molecular Dynamics Simulations in this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. alquds.eduresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as their conformational changes and interactions with their environment.

While specific MD simulation studies on this compound are not widely documented, this technique is extensively used for similar molecules to understand their behavior in different phases. For instance, MD simulations can be used to model the self-assembly of molecules in solution, the structure of amorphous solids, and the interaction of a small molecule with a biological macromolecule like a protein or a nucleic acid.

In the context of this compound, MD simulations could be employed to:

Investigate its aggregation and crystallization behavior in various solvents.

Study its interaction with biological membranes to understand its bioavailability.

Simulate the binding of this compound to a target protein to elucidate its mechanism of action.

The results from MD simulations, such as binding free energies and the identification of key intermolecular interactions, are crucial for drug design and materials science applications.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational techniques that are central to modern drug discovery and development. genominfo.org These methods are used to predict the biological activity of chemical compounds and to understand their interactions with biological targets at a molecular level.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For cinnamic acid analogues, QSAR studies have been performed to identify the key molecular descriptors that govern their activity as, for example, inhibitors of the Epidermal Growth Factor Receptor (EGFR). genominfo.org These studies have shown that electronic properties are often a governing factor in the activity of these compounds. By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule (ligand) to the active site of a protein (receptor). orientjchem.org For cinnamic acid derivatives, docking studies have been used to investigate their binding to various enzymes. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding affinity. For example, docking studies on cinnamic acid analogues with EGFR have shown that they can form hydrogen bonds with the receptor and engage in effective steric interactions.

Table 2: Key Computational Techniques and Their Applications to this compound Research

| Computational Technique | Key Application | Information Gained |

| Electrostatic Potential Maps | Predicting reactive sites | Visualization of charge distribution |

| Atomic Charge Calculations | Parameterizing force fields | Quantitative partial charges on atoms |

| Bond Order Calculations | Predicting fragmentation | Relative bond strengths and weaknesses |

| Conformational Analysis | Identifying stable isomers | Relative energies of conformers |

| Density Functional Theory | Understanding electronic properties | HOMO-LUMO gap, reactivity, spectra |

| Molecular Dynamics Simulations | Studying dynamic behavior | Conformational changes, interactions |

| QSAR | Predicting biological activity | Structure-activity relationships |

| Molecular Docking | Elucidating binding modes | Ligand-receptor interactions |

This table provides a summary of the applications of various computational methods in the study of this compound and related compounds.

Biological Activity Research and Mechanistic Investigations of 4 Phenylcinnamic Acid and Its Analogues

Interactions with Biochemical Pathways

4-Phenylcinnamic acid and its analogues are structurally related to a class of organic compounds known as phenylpropanoids. These compounds are biosynthesized by plants and microorganisms from the aromatic amino acids phenylalanine and tyrosine, which are themselves products of the shikimate pathway. wikipedia.orgwikipedia.orgnih.gov The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate, a crucial precursor for the synthesis of tryptophan, phenylalanine, and tyrosine. wikipedia.orgnih.gov This pathway is essential in bacteria, fungi, algae, and plants, but is absent in mammals, making it a target for some herbicides. wikipedia.org

The phenylpropanoid pathway commences with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. taylorandfrancis.comnih.gov This is a pivotal step that channels carbon from primary metabolism into the vast array of phenylpropanoid secondary metabolites. taylorandfrancis.com Cinnamic acid then undergoes a series of enzymatic modifications, including hydroxylations and methylations, to produce a variety of hydroxycinnamic acids such as p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.org For instance, the enzyme cinnamate (B1238496) 4-hydroxylase (C4H) catalyzes the conversion of trans-cinnamic acid to p-coumaric acid. nih.govresearchgate.net These intermediates serve as precursors for the biosynthesis of numerous compounds, including flavonoids, lignans, stilbenes, and coumarins. wikipedia.org The core structure of this compound, featuring the cinnamic acid backbone, firmly places it within the broader context of this significant biosynthetic network.

Tyrosinase is a key, rate-limiting enzyme in the process of melanin (B1238610) biosynthesis, catalyzing the oxidation of L-tyrosine to dopaquinone. nih.govmdpi.comrsc.org The inhibition of this enzyme is a primary strategy for targeting hyperpigmentation disorders. rsc.org Cinnamic acid and its analogues have been investigated for their potential to modulate tyrosinase activity and consequently, melanin production.

Research has demonstrated that cinnamic acid can inhibit tyrosinase activity and reduce melanin production in melanocytes. nih.govresearchgate.net One study found that treatment with 100 ppm of cinnamic acid resulted in a 29.0% reduction in melanin production in melan-a cells. nih.govresearchgate.net This effect was attributed to both the inhibition of tyrosinase activity and the reduced expression of the enzyme. nih.govresearchgate.net

Various synthetic analogues of cinnamic acid have been developed and evaluated as tyrosinase inhibitors. For example, a series of cinnamamide derivatives were synthesized and tested for their inhibitory effects on mushroom tyrosinase. nih.gov Several of these compounds, particularly those with a 2,4-dihydroxy group on the β-phenyl ring, exhibited potent inhibition. nih.gov In B16F10 melanoma cells, these cinnamamides dose-dependently inhibited both cellular tyrosinase activity and melanin content, with their inhibitory activity at 25 μM being significantly better than that of kojic acid, a known tyrosinase inhibitor. nih.gov The results indicated that the reduction in melanin production was primarily due to the inhibition of tyrosinase. nih.gov

Further studies have synthesized and evaluated other cinnamic acid derivatives, identifying compounds with significant tyrosinase inhibitory activity. researchgate.net The structure-activity relationship of these derivatives indicates that features such as the presence and position of hydroxyl and methoxy groups on the phenyl ring play a crucial role in their inhibitory potency. researchgate.net

Table 1: Tyrosinase Inhibitory Activity of Selected Cinnamic Acid Analogues

| Compound | Target | IC50 (µM) | Cell Line/Source |

|---|---|---|---|

| Cinnamamide 4 | Mushroom Tyrosinase | >90% inhibition at 25 µM | - |

| Cinnamamide 9 | Mushroom Tyrosinase | >90% inhibition at 25 µM | - |

| Cinnamamide 14 | Mushroom Tyrosinase | >90% inhibition at 25 µM | - |

| Cinnamamide 19 | Mushroom Tyrosinase | >90% inhibition at 25 µM | - |

| p-Coumaric acid (2) | Tyrosinase | 115.6 | - |

| Isoferulic acid (6) | Tyrosinase | 114.9 | - |

| Dihydro-isoferulic acid (6a) | Tyrosinase | 195.7 | - |

Data sourced from multiple studies investigating the tyrosinase inhibitory effects of cinnamic acid derivatives. nih.govresearchgate.net

Antifungal Activity and Pathogen Suppression Mechanisms

Cinnamic acid and its derivatives have demonstrated notable antifungal properties against a range of fungal pathogens. Their mechanisms of action are multifaceted, involving the disruption of critical stages in the fungal life cycle and interference with essential metabolic processes.

A key aspect of the antifungal activity of cinnamic acid derivatives is their ability to inhibit the early stages of fungal infection, such as conidia germination and the formation of appressoria. researchgate.net For instance, α-phenylcinnamic acid (α-PA), a derivative of cinnamic acid, has been shown to be effective in controlling postharvest anthracnose on mango fruit caused by Colletotrichum gloeosporioides. researchgate.net This compound strongly inhibited conidia germination, the elongation of the germ tube, and the formation of the appressorium, which is a specialized structure used by fungi to penetrate host tissues. researchgate.net The ability to disrupt these initial infection processes is a critical factor in preventing the establishment of fungal disease.

The antifungal mechanisms of cinnamic acid derivatives extend to the disruption of fundamental metabolic pathways within the fungal cell. A study combining transcriptomics and metabolomics revealed that α-phenylcinnamic acid significantly altered gene expression and the metabolic profile of Colletotrichum gloeosporioides. researchgate.net Specifically, the expression of 1,477 genes and the content of 198 metabolites were changed by α-PA treatment. researchgate.net Further analysis indicated that the biosynthesis of amino acids was a key pathway affected by the compound. researchgate.net This interference with amino acid metabolism is a potential target for antifungal drug development, as these pathways are essential for fungal growth and survival. nih.gov

Antimicrobial Mechanisms

The antimicrobial effects of this compound and its analogues are attributed to several mechanisms that target the integrity and function of the microbial cell. One proposed mechanism involves the inhibition of benzoate 4-hydroxylase (CYP53), a cytochrome P450 enzyme found in fungi. nih.gov This enzyme is involved in the detoxification of benzoate, an important intermediate in the metabolism of aromatic compounds in fungi. nih.gov As CYP53 is unique to fungi, it represents a promising target for the development of selective antifungal agents. nih.gov Studies have shown that cinnamic acid and some of its derivatives can inhibit the enzymatic activity of CYP53A15 from Cochliobolus lunatus. nih.gov

Another significant antimicrobial mechanism is the interaction with the fungal cell membrane. nih.gov Certain synthetic cinnamides and cinnamates have been found to directly interact with ergosterol, a vital component of the fungal plasma membrane. nih.gov This interaction can disrupt membrane integrity and function, leading to cell death. These compounds have also been shown to interact with the fungal cell wall. nih.gov The ability of these compounds to act as fungicidal agents has been confirmed by determining their minimum fungicidal concentration (MFC), with MFC/MIC ratios being ≤ 4. nih.gov

The broad-spectrum antimicrobial activity of cinnamic acid and its derivatives has been reported against various bacteria and fungi. mdpi.commdpi.com The presence of substituents on the cinnamic acid structure, such as chloro groups, can influence the antimicrobial potency. researchgate.net For example, several 4-chlorocinnamic acid esters have demonstrated bioactivity against Candida species and Staphylococcus aureus. researchgate.net

Table 2: Antimicrobial Activity of Selected Cinnamic Acid Derivatives

| Compound | Microorganism | MIC (µM) |

|---|---|---|

| Butyl cinnamide (6) | Candida albicans | 626.62 |

| Isopropyl cinnamide (4) | Candida albicans | 672.83 |

| Propyl cinnamide (3) | Candida albicans | 726.36 |

| 4-isopropylbenzylcinnamide (18) | Staphylococcus aureus | 458.15 |

| Decyl cinnamate (9) | Staphylococcus aureus | 550.96 |

| 4-methoxycinnamic acid (9) | Various bacteria and fungi | 50.4 - 449 |

Data compiled from studies on the antimicrobial effects of synthetic cinnamic acid derivatives. nih.govmdpi.com

Interactions with Protein Thiol Groups

The specific interactions between this compound and the thiol groups of protein cysteine residues are not extensively documented in scientific literature. The reactivity of a thiol group is largely dependent on its deprotonation to the more nucleophilic thiolate anion (Cys-S⁻), a process influenced by the local protein microenvironment. While various natural products containing electrophilic functional groups are known to covalently modify protein thiols, research has not specifically detailed this mechanism for this compound.

Modulation of Type III Secretion Systems (T3SS) in Plant Pathogenic Bacteria

The Type III Secretion System (T3SS) is a critical virulence factor for many Gram-negative bacteria, enabling them to inject effector proteins into host cells. Research has identified trans-4-phenylcinnamic acid (also designated as TS108) as an inhibitor of the T3SS in the plant pathogen Erwinia amylovora, the causative agent of fire blight disease in apples and pears.

Studies have shown that trans-4-phenylcinnamic acid represses the expression of genes within the T3SS regulon. This inhibitory action targets the master regulatory pathway of the T3SS. The mechanism involves the negative regulation of CsrB, a global regulatory small RNA, at a post-transcriptional level. This leads to the repression of hrpS, a key activator for the master regulator hrpL. The ultimate effect is a downregulation of the entire T3SS apparatus, which weakens the bacterium's ability to cause infection. This targeted action on a key virulence factor presents a promising strategy for managing plant diseases like fire blight.

Table 1: Mechanistic Details of T3SS Inhibition by trans-4-Phenylcinnamic Acid in E. amylovora

| Target Molecule/Gene | Effect of trans-4-Phenylcinnamic Acid | Regulatory Pathway |

|---|---|---|

| CsrB (sRNA) | Negative post-transcriptional regulation | CsrB-HrpS-HrpL |

| hrpS | Repression | CsrB-HrpS-HrpL |

Antioxidant Mechanisms and Free Radical Scavenging

The antioxidant activity of cinnamic acid and its derivatives is primarily attributed to their ability to scavenge free radicals. The two predominant mechanisms for this action are Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron-Transfer (SPLET).

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically stabilized by resonance.

Sequential Proton-Loss Electron-Transfer (SPLET): This mechanism involves the initial deprotonation of the antioxidant to form an anion, which then donates an electron to the free radical. This pathway is favored in polar solvents.

The efficacy of these mechanisms in cinnamic acid derivatives is highly dependent on the presence and position of substituent groups on the phenyl ring, particularly hydroxyl (-OH) groups. These groups can lower the bond dissociation enthalpy of the phenolic O-H bond, facilitating hydrogen donation, and help stabilize the resulting phenoxyl radical. This compound lacks a hydroxyl substituent on its phenyl rings. Consequently, its intrinsic capacity for direct free radical scavenging via these mechanisms is considered to be significantly less than that of hydroxylated derivatives such as p-coumaric acid or caffeic acid. The biological activities of various cinnamic acid derivatives are often linked to the specific nature and position of their substituent groups.

Enzyme Inhibition and Receptor Agonism Studies

The cinnamic acid scaffold is a common backbone for developing biologically active molecules, including enzyme inhibitors and receptor agonists. The efficacy of these derivatives is influenced by the functional groups attached to the core structure.

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in regulating adipogenesis and glucose metabolism. While various natural and synthetic compounds, including some with a cinnamic acid backbone, have been investigated as PPARγ agonists, specific studies quantifying the agonist activity of this compound itself are limited in the reviewed scientific literature. Research into cinnamic acid derivatives has shown that modifications to the core structure are crucial for achieving potent biological activity.

α-Amylase is a key enzyme in carbohydrate digestion, breaking down starch into smaller sugars. Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. While numerous cinnamic acid derivatives have been studied for their potential as enzyme inhibitors, specific data, such as IC50 values, for the inhibition of α-amylase by this compound are not well-documented in the available literature. However, related derivatives have shown activity against other digestive enzymes, such as α-glucosidase.

Table 2: Enzyme Inhibitory Activity of a Cinnamic Acid Analogue

| Compound | Target Enzyme | Inhibition Type | IC50 Value |

|---|

Catalytic Applications of 4 Phenylcinnamic Acid and Its Modified Systems

Enantioselective Hydrogenation of (E)-α-Phenylcinnamic Acid

The enantioselective hydrogenation of (E)-α-phenylcinnamic acid to produce optically active 2,3-diphenylpropionic acid is a significant area of research in asymmetric catalysis. This transformation is typically achieved using heterogeneous catalysts, most commonly palladium, modified with a chiral agent.

Chiral modifiers are crucial for inducing enantioselectivity in the hydrogenation of prochiral substrates like (E)-α-phenylcinnamic acid. Cinchonidine (B190817), a Cinchona alkaloid, is a widely employed and effective chiral modifier for palladium-catalyzed hydrogenations. The presence of cinchonidine on the palladium surface creates a chiral environment that preferentially directs the hydrogenation to one of the two enantiotopic faces of the α,β-double bond of the substrate.

The interaction between cinchonidine and (E)-α-phenylcinnamic acid is believed to occur via the formation of a diastereomeric complex on the catalyst surface. This interaction, likely involving hydrogen bonding between the quinuclidine (B89598) nitrogen of cinchonidine and the carboxylic acid group of the substrate, dictates the preferred adsorption geometry of the phenylcinnamic acid, leading to the formation of one enantiomer of the product in excess. Studies have shown that the addition of an amine, such as benzylamine, can further enhance the enantiomeric excess (ee), suggesting that the amine additive can influence the interaction between the chiral modifier and the substrate. For instance, in the asymmetric hydrogenation of α-phenylcinnamic acid catalyzed by cinchonidine-modified palladium, the use of a 1,8-diazabicyclo[5.4.0]undec-7-ene additive was found to be sufficient to achieve a high ee of 81%. researchgate.net

The concentration of the chiral modifier also plays a critical role. Research has demonstrated that as the concentration of cinchonidine increases, the enantioselectivity often improves up to an optimal point. This is attributed to a greater coverage of the catalyst surface by the chiral modifier, which leads to a higher probability of the substrate interacting with the cinchonidine-modified active sites.

The choice of support material for the palladium catalyst significantly impacts the efficiency and enantioselectivity of the hydrogenation of (E)-α-phenylcinnamic acid. Different supports possess distinct physical and chemical properties, such as surface area, porosity, and metal-support interactions, which in turn influence the dispersion of palladium particles and the adsorption of both the chiral modifier and the substrate.

Alumina (B75360) (Al₂O₃): Palladium supported on alumina has been utilized for the enantioselective hydrogenation of (E)-α-phenylcinnamic acid. The surface properties of alumina can influence the interaction with the acidic substrate and the basic cinchonidine modifier.

Titania (TiO₂): Palladium on titania has shown to be an effective catalyst system. Research on the cinchonidine-modified Pd/TiO₂ catalyst for the hydrogenation of (E)-α-phenylcinnamic acid has reported optical yields of up to 72% e.e. for (S)-(+)-2,3-diphenylpropionic acid under optimized conditions. The enantioselectivity was observed to be dependent on the conversion, with the incremental enantioselectivity reaching a maximum in the initial stages of the reaction.

Carbonaceous Materials (e.g., Activated Carbon): Palladium on activated carbon (Pd/C) is a widely used and commercially available catalyst. Studies on the enantioselective hydrogenation of α-phenylcinnamic acid and its derivatives over cinchonidine-modified Pd/C have demonstrated high enantioselectivities. For example, the hydrogenation of 4,4'-dimethoxy-α-phenylcinnamic acid over Pd/C with cinchonidine resulted in a 91% enantiomeric excess. researchgate.net Similarly, 4-fluoro-2'-methoxyphenylcinnamic acid yielded a high ee of 92%. researchgate.net The distribution of palladium particles on the carbon support, whether uniform or of an eggshell type, has been suggested to be crucial for achieving high enantioselectivity.

The following table summarizes the performance of different catalyst supports in the enantioselective hydrogenation of (E)-α-phenylcinnamic acid and its derivatives with cinchonidine as the chiral modifier.

| Catalyst Support | Substrate | Enantiomeric Excess (ee) | Reference |

| Titania (TiO₂) | (E)-α-Phenylcinnamic Acid | up to 72% | |

| Carbon (C) | 4,4'-dimethoxy-α-phenylcinnamic acid | 91% | researchgate.net |

| Carbon (C) | 4-fluoro-2'-methoxyphenylcinnamic acid | 92% | researchgate.net |

| Carbon (C) | α-Phenylcinnamic Acid | 81% (with additive) | researchgate.net |

The precise mechanism of enantio-differentiation in the hydrogenation of (E)-α-phenylcinnamic acid on a cinchonidine-modified palladium surface is a subject of ongoing investigation. However, a generally accepted model involves a "lock-and-key" type interaction between the chiral modifier, the substrate, and the catalyst surface. It is proposed that cinchonidine adsorbs onto the palladium surface, creating chiral pockets. The (E)-α-phenylcinnamic acid molecule then coordinates to the palladium active site within this chiral environment. The stereochemical outcome is determined by the energetically most favorable diastereomeric transition state formed between the adsorbed substrate and the chiral modifier. This favored arrangement orients one of the enantiotopic faces of the C=C double bond towards the catalyst surface for hydrogen addition.

A significant phenomenon observed in this catalytic system is ligand acceleration . This effect describes the increase in the reaction rate upon the addition of the chiral modifier (ligand) compared to the unmodified catalyst. In the hydrogenation of substituted 2,3-diarylpropenoic acids over cinchonidine-modified Pd/C, a notable ligand acceleration effect was observed for substrates that yielded over 90% enantiomeric excess. researchgate.net For instance, the hydrogenation rate of 4,4'-dimethoxy-α-phenylcinnamic acid increased to 370% relative to the reaction on unmodified Pd/C. researchgate.net Similarly, the rate for 4-fluoro-2'-methoxyphenylcinnamic acid increased to 230%. researchgate.net This acceleration suggests that the chiral modifier not only induces enantioselectivity but also enhances the catalytic activity of the system. The proposed reason for this is that the interaction between the modifier and the substrate facilitates a more efficient reaction pathway, possibly by promoting the desorption of the product from the active site, thus increasing the turnover frequency. The difference in the degree of rate acceleration has been correlated with the maximum achievable enantiomeric excess for a given substrate. researchgate.net

Chemoselective Catalysis Involving 4-Phenylcinnamic Acid

Chemoselectivity in the catalytic hydrogenation of this compound refers to the selective reduction of one functional group in the presence of others. The this compound molecule contains a carbon-carbon double bond, a carboxylic acid group, and two phenyl rings. The selective hydrogenation of the C=C double bond without affecting the carboxylic acid or the aromatic rings is a common and synthetically useful transformation.

Palladium-based catalysts, particularly Pd/C, are highly effective for the chemoselective hydrogenation of the α,β-unsaturated double bond in cinnamic acid and its derivatives. This selectivity arises from the generally lower activation energy required for the hydrogenation of a C=C double bond compared to a carboxylic acid group or an aromatic ring under typical hydrogenation conditions (e.g., moderate temperature and pressure).

For instance, in a study on the hydrogenation of cinnamic acid using various catalysts, it was found that a 5% Pd/C catalyst selectively hydrogenated the C=C bond to yield benzene (B151609) propanoic acid, and under more forcing conditions, also the aromatic ring to give cyclohexane (B81311) propanoic acid. In contrast, a Ru-Sn/Al₂O₃ catalyst showed some activity for the hydrogenation of the carboxylic acid group to cinnamyl alcohol, albeit with low selectivity, as the hydrogenation of the C=C bond remained a competing reaction. A 5% Ru/C catalyst was found to be the least selective, hydrogenating the C=C bond, the aromatic ring, and the carboxylic acid group.

While specific studies focusing solely on the chemoselective hydrogenation of this compound are not extensively detailed in the provided context, the principles derived from the hydrogenation of cinnamic acid are directly applicable. Therefore, it can be inferred that the use of a Pd/C catalyst under controlled conditions would lead to the selective hydrogenation of the double bond in this compound to afford 4-phenyl-2,3-diphenylpropionic acid, leaving the carboxylic acid and the phenyl groups intact. This chemoselectivity is crucial for the synthesis of specific target molecules where the preservation of other functional groups is required.

Advanced Materials Science and Supramolecular Chemistry Involving 4 Phenylcinnamic Acid

Photochemical Reactivity and Applications in Photonic Devices

4-Phenylcinnamic acid, as a derivative of cinnamic acid, is expected to exhibit photochemical reactivity, primarily through [2+2] cycloaddition reactions upon irradiation with UV light in the solid state. This photoreactivity is a cornerstone of its potential application in photonic devices. In the crystalline state, the alignment of molecules dictates the outcome of the photochemical reaction. When molecules of this compound are suitably packed in a head-to-head or head-to-tail fashion with the double bonds within a certain proximity (typically less than 4.2 Å), they can undergo dimerization to form cyclobutane (B1203170) derivatives. This process can lead to significant changes in the material's optical and physical properties, which is a key principle for applications in photonics.

The competition between the [2+2] cycloaddition and cis-trans isomerization in the excited state is a critical aspect of the photochemistry of cinnamic acid derivatives. rsc.org The specific stereochemistry of the resulting cyclobutane ring is determined by the crystal packing of the monomer. This solid-state reactivity allows for the creation of materials with spatially defined chemical changes, which can be exploited in applications such as optical data storage and the fabrication of photo-patternable materials. While specific applications of this compound in photonic devices are not extensively detailed in the available literature, the known photochemical behavior of similar cinnamic acid derivatives suggests its potential use in areas where light-induced changes in refractive index, absorbance, or birefringence are utilized.

Role in Crystal Engineering and Solid-State Chemistry

This compound is a valuable molecule in the field of crystal engineering, which focuses on the design and synthesis of functional solid-state structures. nih.gov Its rigid structure, combined with the presence of a carboxylic acid group and phenyl rings, allows for the formation of predictable and robust supramolecular synthons, particularly through hydrogen bonding. The study of the crystal structures of cinnamic acid derivatives reveals that the primary structure-directing interactions are the hydrogen bonds between carboxylic acid groups, which typically form centrosymmetric dimers. core.ac.uknih.gov

Integration into Supramolecular Assemblies and Networks

The ability of this compound to form well-defined supramolecular assemblies is a direct consequence of its molecular structure. These assemblies are held together by a combination of directional hydrogen bonds and other non-covalent interactions, leading to the formation of extended networks.

Hydrogen-Bonding Interactions in Crystalline Structures

In the crystalline state, the carboxylic acid groups of this compound molecules are the primary sites for strong hydrogen-bonding interactions. core.ac.uknih.gov Typically, two molecules associate through a pair of O-H···O hydrogen bonds to form a stable, planar eight-membered ring motif, known as a carboxylic acid dimer. core.ac.uknih.gov This dimer is a very common and predictable supramolecular synthon in the crystal structures of carboxylic acids.

Beyond this primary interaction, weaker C-H···O hydrogen bonds also play a significant role in consolidating the crystal structure. core.ac.uknih.gov These interactions can occur between the aromatic C-H groups and the carbonyl oxygen of the carboxylic acid, or between the olefinic C-H group and the carbonyl oxygen. core.ac.uknih.gov These secondary interactions help to link the primary carboxylic acid dimers into higher-dimensional networks, such as layers or three-dimensional frameworks. core.ac.uknih.gov The layered structure is a common feature in the crystals of cinnamic acid derivatives. core.ac.uknih.gov

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Dimer Formation |

| Weak Hydrogen Bond | C-H (Aromatic) | O=C (Carboxyl) | Inter-dimer linkage |

| Weak Hydrogen Bond | C-H (Olefinic) | O=C (Carboxyl) | Intra- and Inter-molecular |

Self-Assembly and Self-Organization Processes

The formation of ordered crystalline structures from solutions of this compound is a classic example of a self-assembly process. Molecules spontaneously arrange themselves into thermodynamically stable, well-defined aggregates driven by non-covalent interactions. The predictability of the hydrogen-bonding patterns of the carboxylic acid group makes this compound a reliable building block in supramolecular chemistry.

Furthermore, the concept of self-organization can be applied to create more complex supramolecular systems. nih.gov By co-crystallizing this compound with other molecules that have complementary hydrogen-bonding sites, it is possible to form multi-component crystals with specific architectures and properties. The competition and cooperativity between different non-covalent interactions guide the self-organization process, leading to the formation of a specific supramolecular architecture from a mixture of components. nih.gov

Applications in Nanomaterials and Advanced Functional Materials

The principles of self-assembly and photochemical reactivity inherent to this compound and its derivatives open up possibilities for their use in the fabrication of nanomaterials and advanced functional materials. nih.govnih.gov

Design of Novel Functional Architectures

The bottom-up approach of self-assembly allows for the construction of novel functional architectures from molecular components. By modifying the structure of this compound, for instance, by introducing different functional groups on the phenyl rings, it is possible to tune the intermolecular interactions and thus control the resulting supramolecular architecture. This approach can be used to create materials with tailored optical, electronic, or mechanical properties.

The photochemical [2+2] cycloaddition reaction can be used as a tool to permanently fix these self-assembled architectures, effectively creating robust nanostructures from molecular crystals. This process, often referred to as topochemical polymerization, can transform a molecular crystal into a polymer crystal with a high degree of order. Such well-defined polymeric nanostructures could find applications in areas like nanoelectronics, sensor technology, or as templates for the synthesis of other nanomaterials. While the direct application of this compound in these areas is still a subject of research, the fundamental principles demonstrated by cinnamic acids in general provide a strong foundation for future developments.

Potential in Environmental Applications (e.g., Photocatalysis, Water Treatment)

The application of this compound in environmental remediation, particularly in the fields of photocatalysis and water treatment, is a subject of nascent exploration with limited direct research currently available. Advanced oxidation processes (AOPs) are a cornerstone of modern water treatment, designed to eliminate organic and inorganic pollutants through oxidation via reactions with highly reactive species like hydroxyl radicals (•OH) wikipedia.org. While the broader class of cinnamic acids and their derivatives has been investigated for their behavior in such processes, specific studies focusing on the 4-phenyl derivative are not prevalent in the current scientific literature.

Investigations into the parent compound, cinnamic acid, have demonstrated its susceptibility to degradation through various advanced oxidation processes, including photocatalysis. For instance, studies have explored the photodegradation of cinnamic acid using titanium dioxide (TiO₂) and iron-doped TiO₂ (Fe-TiO₂) catalysts in the presence of different oxidizing agents such as oxygen (O₂), ozone (O₃), and hydrogen peroxide (H₂O₂) davidpublisher.com. These studies provide insights into how the cinnamic acid structure breaks down under photocatalytic conditions, which could serve as a foundational hypothesis for the potential behavior of this compound.

In one such study on cinnamic acid, the efficiency of its removal from an aqueous solution was evaluated under various conditions. The presence of an iron-doped TiO₂ catalyst was found to significantly enhance the catalytic activity, leading to a higher conversion rate of cinnamic acid compared to undoped TiO₂ davidpublisher.com. The choice of oxidizing agent also played a crucial role in the degradation efficiency, with hydrogen peroxide generally showing the highest efficacy davidpublisher.com.

Below is a data table summarizing the findings for the photodegradation of cinnamic acid, which may inform future research directions for this compound.

| Catalyst | Oxidizing Agent | Conversion of Cinnamic Acid after 90 mins (%) |

|---|---|---|

| TiO₂ | O₂ | 58.5 |

| TiO₂ | O₃ | 77.7 |

| TiO₂ | H₂O₂ | 83.1 |

| Fe-TiO₂ | O₂ | 85.7 |

| Fe-TiO₂ | O₃ | 82.8 |

| Fe-TiO₂ | H₂O₂ | 89.4 |

While these findings for cinnamic acid are indicative of the potential for photocatalytic degradation within this class of compounds, it is crucial to underscore that the presence of the additional phenyl group in this compound could significantly alter its reactivity, adsorption characteristics on a catalyst surface, and the subsequent degradation pathways. Therefore, direct experimental research on this compound is necessary to ascertain its specific behavior and potential for environmental applications in photocatalysis and water treatment. The data on cinnamic acid should be viewed as a starting point for formulating hypotheses and designing future experimental work on its 4-phenyl derivative.

Future Research Directions and Emerging Trends for 4 Phenylcinnamic Acid Studies

Exploration of Novel Synthetic Methodologies

While classic methods such as the Knoevenagel and Perkin reactions are established for synthesizing cinnamic acids, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes for 4-phenylcinnamic acid. jocpr.compcbiochemres.com The Knoevenagel condensation of 4-phenylbenzaldehyde (B31587) with malonic acid is a known method for its preparation. researchgate.net However, emerging trends aim to improve upon such foundational reactions.

Key areas of exploration include:

Green Chemistry Approaches: The use of water as a benign solvent, microwave irradiation to reduce reaction times, and solvent-free conditions are gaining traction for the synthesis of cinnamic acid derivatives. jocpr.compcbiochemres.com Applying these green methodologies to the large-scale production of this compound could significantly reduce the environmental impact and cost.

Enzymatic Synthesis: Biocatalysis, using enzymes like Novozym 435, offers a highly selective and mild alternative to traditional chemical synthesis for producing cinnamic acid esters. jocpr.compcbiochemres.com Future work could involve engineering specific enzymes for the direct synthesis of this compound or its derivatives, ensuring high purity and yield under sustainable conditions.

Advanced Coupling Reagents: Research into novel coupling reagents that activate the carboxylic acid group under milder conditions is ongoing. beilstein-journals.org The development of reagents that avoid the formation of unwanted side products, a drawback of some traditional methods like the Perkin reaction, would be a significant advancement. jocpr.compcbiochemres.com

Deepening Mechanistic Understanding of Biological Activities

Derivatives of cinnamic acid are known to possess a wide array of biological activities, including antioxidant, antimicrobial, and anticancer properties. nih.govnih.govmdpi.com Phenyl-substituted cinnamic acids have shown notable antioxidant and antitumor potential. nih.gov However, for this compound specifically, a deeper understanding of its mechanism of action at the molecular level is required.

Future investigations should prioritize:

Target Identification: Moving beyond broad phenotypic screening to identify specific protein targets and cellular pathways modulated by this compound. For instance, studies on similar compounds have identified enzymes like lipoxygenases (LOX), cyclooxygenases (COX), and matrix metalloproteinases (MMPs) as potential targets. nih.govpatsnap.combiointerfaceresearch.com Investigating the inhibitory activity of this compound against such enzymes could elucidate its anti-inflammatory and anticancer mechanisms.

Signaling Pathway Analysis: Elucidating how this compound affects intracellular signaling cascades. Research could explore its impact on pathways related to apoptosis, cell cycle regulation, and oxidative stress, which have been implicated in the bioactivity of other cinnamic acid derivatives. patsnap.comscielo.br

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of this compound derivatives will be crucial to build comprehensive SAR models. This will help in understanding how modifications to the biphenyl or acrylate (B77674) moieties influence specific biological activities, paving the way for the design of more potent and selective agents.

Development of Next-Generation Catalytic Systems

Advances in catalysis are central to improving the synthesis of fine chemicals like this compound. The development of next-generation catalysts is a key trend aimed at enhancing reaction efficiency, selectivity, and sustainability.

Promising future directions include:

Nanocatalysis: The use of palladium nanoparticles, potentially supported on materials like diatomite, has been shown to be effective in Heck coupling reactions for cinnamic ester synthesis. jocpr.com Future work could focus on developing highly active and reusable nanocatalysts tailored for the synthesis of this compound, potentially enabling reactions under milder conditions.

Single-Atom Catalysis: A frontier in catalysis, single-atom catalysts (e.g., single Pt atoms) offer maximum atom efficiency and unique selectivity. nih.gov Designing single-atom catalysts for cross-coupling reactions to produce this compound could lead to unprecedented catalytic performance and new reaction pathways.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, is an emerging green technique that can reduce or eliminate the need for solvents. rsc.org Exploring mechanochemical ball-milling for the solid-state synthesis of this compound could offer a highly efficient and sustainable manufacturing process.

Innovation in Supramolecular and Advanced Materials Applications

The rigid, aromatic structure of this compound makes it an excellent candidate as a building block (tecton) for advanced materials and supramolecular assemblies. researchgate.net The cinnamoyl group is a well-known photoresponsive unit, capable of undergoing reversible [2+2] cycloaddition upon exposure to UV light, a property valuable in creating smart materials. researchgate.netmdpi.com

Future research is expected to explore:

Photoresponsive Polymers: Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to the development of novel photocurable and photo-reversible materials. researchgate.netmdpi.com These materials could find applications in photolithography, data storage, and self-healing polymers.

Supramolecular Gels and Liquid Crystals: The extended π-system of the biphenyl group can facilitate self-assembly through π-π stacking and hydrogen bonding. rsc.org Harnessing these non-covalent interactions could enable the creation of stimuli-responsive supramolecular hydrogels or liquid crystals with unique optical and mechanical properties.